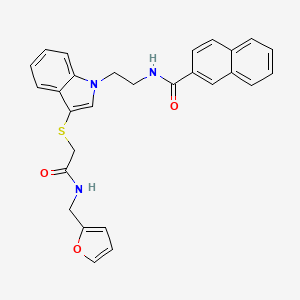![molecular formula C10H9F3 B2496458 [(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene CAS No. 31501-91-4](/img/structure/B2496458.png)
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene is a chemical compound that has garnered significant attention in various scientific fields due to its unique chemical structure and potential biological activity. The trifluoromethyl group in its structure plays a crucial role in enhancing its chemical and biological properties, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene typically involves the cyclopropanation of olefins with trifluorodiazoethane. This reaction is catalyzed by a Ru(II)–Pheox catalyst under specific conditions. For instance, a solution of trifluorodiazoethane in dichloromethane is slowly added to a mixture of the catalyst and olefins at 0°C. The resulting mixture is then purified by column chromatography to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclopropanation reactions using similar catalysts and conditions as in laboratory synthesis. The scalability of these reactions is crucial for industrial applications, ensuring consistent yield and purity of the compound .
化学反应分析
Types of Reactions
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different cyclopropyl derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions include various cyclopropyl derivatives, ketones, alcohols, and substituted benzene compounds, depending on the reaction conditions and reagents used .
科学研究应用
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of advanced materials and agrochemicals.
作用机制
The mechanism of action of [(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- [(1R,2R)-2-(trifluoromethyl)cyclopropyl]naphthalene
- [(1R,2R)-2-(trifluoromethyl)cyclopropyl]methane
- [(1R,2R)-2-(trifluoromethyl)cyclopropyl]ethane
Uniqueness
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene is unique due to its specific trifluoromethyl group attached to a cyclopropyl ring, which significantly enhances its chemical stability and biological activity compared to similar compounds. This unique structure makes it a valuable compound in various scientific and industrial applications .
属性
IUPAC Name |
[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3/c11-10(12,13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPWAYGGNPOMGQ-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
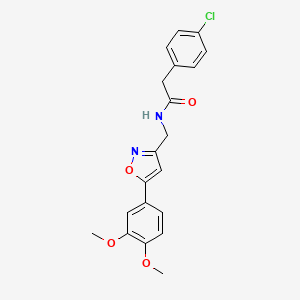
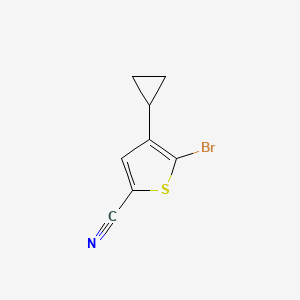
![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2496378.png)

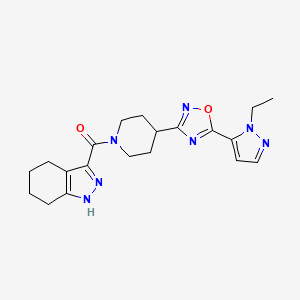

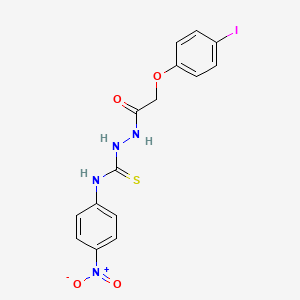

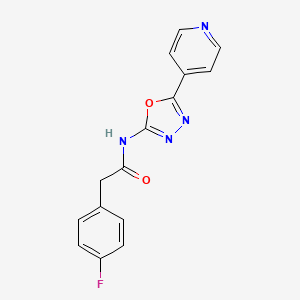
![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)
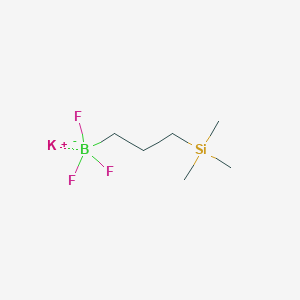
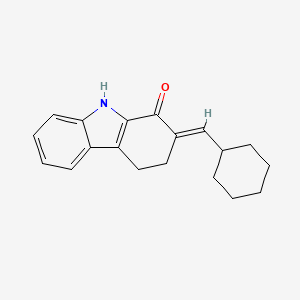
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2496396.png)
